molecular formula C9H10ClNOS B350006 3-(4-Chlorophenyl)sulfanylpropanamide CAS No. 90562-46-2

3-(4-Chlorophenyl)sulfanylpropanamide

Cat. No.: B350006
CAS No.: 90562-46-2
M. Wt: 215.7g/mol
InChI Key: IRUKISZYLHKTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)sulfanylpropanamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a propanamide linker attached to a (4-chlorophenyl)sulfanyl moiety, a feature common in compounds investigated for modulating various biological targets. The propanamide group is a recognized pharmacophore in the development of potent antagonists for receptors such as the transient receptor potential vanilloid 1 (TRPV1), a key player in pain sensation . In such contexts, the propanamide linker often plays a critical role in forming key hydrogen bonds within the receptor's binding site. The 4-chlorophenylthioether unit contributes significant hydrophobicity and steric bulk, which can be crucial for specific hydrophobic interactions with target proteins. This structural motif is leveraged in diverse research areas, including the development of novel antibacterial agents, where similar aromatic and thioether components are explored for their activity against resistant pathogens . Researchers value this compound as a versatile building block for constructing more complex molecules or as a core structure for conducting structure-activity relationship (SAR) studies, particularly in the optimization of receptor affinity and selectivity. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90562-46-2

Molecular Formula

C9H10ClNOS

Molecular Weight

215.7g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylpropanamide

InChI

InChI=1S/C9H10ClNOS/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12)

InChI Key

IRUKISZYLHKTAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCCC(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(4-Chlorophenyl)sulfanylpropanamide, highlighting substituent variations, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Biological Activity Reference
3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide N-(4-sulfamoylphenyl) C₁₅H₁₅ClN₂O₃S₂ 370.874 5 H-bond acceptors, 2 H-bond donors; high hydrophilicity Not explicitly reported, but sulfamoyl group suggests potential kinase inhibition
N-(3-Acetamidophenyl)-3-(4-chlorophenyl)sulfanylpropanamide N-(3-acetamidophenyl) C₁₇H₁₇ClN₂O₂S 364.85 Predicted pKa 14.0; moderate lipophilicity (density 1.31 g/cm³) Intermediate in drug discovery; structural analog for protease inhibitors
3-Chloro-N-(4-methoxy-2-nitrophenyl)propanamide 3-chloro (replacing sulfanyl), N-(4-methoxy-2-nitrophenyl) C₁₀H₁₁ClN₂O₄ 258.658 Nitro group enhances electrophilicity; methoxy improves solubility Cytotoxicity data lacking; nitro group may confer mutagenic potential
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Isobutylphenyl at C2, 3-chlorophenethyl amide C₂₀H₂₃ClNO 340.85 High lipophilicity; synthesized via Schotten-Baumann reaction Antiproliferative activity (IC₅₀ ~100 μg/mL for related compounds)
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives Hydroxy and methyl groups at C3; esterified carboxylate Varies ~280–350 HDAC inhibition (IC₅₀ 0.12–0.81 mg/mL); TRAP1-mediated apoptosis in HCT-116 cells Selective cytotoxicity against colon cancer cells

Structural and Electronic Comparisons

  • Sulfanyl vs.
  • Amide Nitrogen Modifications : The 4-sulfamoylphenyl group () introduces hydrogen-bonding capacity, enhancing target affinity compared to the acetamidophenyl derivative (), which prioritizes steric bulk over polarity.
  • Aromatic Substituents : Derivatives with isobutylphenyl () or nitro groups () exhibit increased hydrophobicity or reactivity, respectively, impacting bioavailability and toxicity profiles.

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